Chemical structure and properties of 1-(Ethanesulfonyl)-2-methylpiperazine
Chemical structure and properties of 1-(Ethanesulfonyl)-2-methylpiperazine
An In-Depth Technical Guide to 1-(Ethanesulfonyl)-2-methylpiperazine
Executive Summary
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of diseases.[1][2] Its unique conformational properties and ability to engage in multiple binding interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific derivative, 1-(Ethanesulfonyl)-2-methylpiperazine. Due to the limited publicly available data on this exact molecule, this document synthesizes information from closely related structural analogs to present its predicted physicochemical properties, a robust and logical synthetic pathway, and its potential applications in research and drug development. By grounding our analysis in the well-documented chemistry of the 2-methylpiperazine core and the ethanesulfonyl moiety, we offer a valuable resource for researchers, chemists, and drug development professionals seeking to explore this compound's potential.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure is prevalent in a multitude of pharmacologically active agents, including treatments for cancer, infections, and central nervous system (CNS) disorders.[1][3] Its significance stems from several key features:
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Physicochemical Properties: The two nitrogen atoms provide a handle to modulate aqueous solubility and basicity (pKa), which are critical for pharmacokinetic profiles.
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Structural Rigidity and Flexibility: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor binding, while still allowing for conformational flexibility.
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Synthetic Versatility: The secondary amines of the piperazine core are readily functionalized, allowing for the synthesis of vast libraries of N,N'-disubstituted derivatives with diverse biological activities.[1]
The introduction of a methyl group at the 2-position, as in 1-(Ethanesulfonyl)-2-methylpiperazine, introduces a chiral center. This is a critical modification in drug design, as stereoisomers can exhibit vastly different pharmacological activities, binding affinities, and metabolic stabilities. The ethanesulfonyl group is a common feature in medicinal chemistry, often serving as a stable, polar moiety and a hydrogen bond acceptor, which can enhance target engagement and improve metabolic stability.
Chemical Structure and Physicochemical Properties
The fundamental identity of 1-(Ethanesulfonyl)-2-methylpiperazine is defined by its unique arrangement of atoms. While specific experimental data for this compound is not widely published, we can infer its properties from well-characterized analogs.
Molecular Structure
The structure consists of a central piperazine ring substituted with a methyl group on the carbon at position 2 and an ethanesulfonyl group on the nitrogen at position 1.
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 1-(Ethanesulfonyl)-2-methylpiperazine.
Objective: To synthesize 1-(Ethanesulfonyl)-2-methylpiperazine via sulfonylation of 2-methylpiperazine.
Materials:
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2-Methylpiperazine (CAS: 109-07-9) [4]* Ethanesulfonyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
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Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methylpiperazine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
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Causality: Using an anhydrous solvent and inert atmosphere prevents unwanted side reactions with water. Cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize side product formation.
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Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
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Causality: A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
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Sulfonylation: Add ethanesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Causality: Dropwise addition is crucial to maintain temperature control. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent, 2-methylpiperazine.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
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Causality: The NaHCO₃ wash removes any remaining acidic components (excess sulfonyl chloride and HCl salts). The brine wash helps to remove residual water from the organic layer, initiating the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to isolate the pure 1-(Ethanesulfonyl)-2-methylpiperazine.
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Self-Validation: The success of the purification is validated by TLC analysis of the collected fractions, which should show a single spot for the pure product with a distinct Rf value from any impurities.
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Analytical Characterization (Predicted)
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¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the piperazine ring (a doublet), and complex multiplets for the piperazine ring protons.
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¹³C NMR: Distinct signals for the carbons of the ethyl group, the methyl group, and the four unique carbons of the piperazine ring are anticipated.
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Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (192.28). Common fragmentation patterns would involve the loss of the ethyl group or cleavage of the piperazine ring. [5]* IR Spectroscopy: Key vibrational bands are expected for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹), as well as C-H and C-N stretching frequencies. [5]
Potential Applications in Drug Discovery and Research
The 1-(Ethanesulfonyl)-2-methylpiperazine scaffold is a valuable building block for creating more complex molecules with therapeutic potential.
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CNS Drug Development: Piperazine derivatives are famously used in antipsychotic and antidepressant medications (e.g., Aripiprazole, Risperidone). [1]The N-ethanesulfonyl group can fine-tune the molecule's polarity and binding interactions, making this compound a candidate for screening in CNS-related targets like dopamine and serotonin receptors. [6]* Fragment-Based Drug Discovery (FBDD): With a low molecular weight and a good balance of polar and non-polar features, this molecule is an excellent candidate for a fragment library. It can be used in screening campaigns to identify initial, low-affinity binders to a biological target, which can then be optimized into potent leads.
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Oncology and Anti-infective Research: The piperazine moiety is a key component of various anticancer (e.g., Imatinib derivatives) and anti-infective agents. [1][2]This compound can serve as a starting point for developing new agents in these therapeutic areas.
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Corrosion Inhibition: Piperazine compounds have also been investigated for industrial applications, such as corrosion inhibitors, due to their ability to form protective films on metal surfaces. [7]
Safety and Handling
While specific toxicity data for 1-(Ethanesulfonyl)-2-methylpiperazine is not available, safety precautions should be based on compounds with similar functional groups.
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GHS Hazard Classifications (Predicted): Based on analogs like 1-(ethanesulfonyl)piperazine and 1-(methylsulfonyl)piperazine, the compound may be classified as:
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Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed. [8] * Skin Irritation (Category 2) - H315: Causes skin irritation. [8] * Eye Irritation (Category 2) - H319: Causes serious eye irritation. [8] * Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation. [8]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
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Conclusion
1-(Ethanesulfonyl)-2-methylpiperazine represents a strategically valuable yet under-documented chemical entity. By combining the privileged piperazine scaffold with a chiral center and a sulfonamide group, it offers a rich platform for chemical exploration. This guide has provided a detailed, albeit predictive, overview of its properties, a robust synthesis protocol grounded in established chemical principles, and a survey of its potential applications. For researchers in medicinal chemistry and drug discovery, this compound serves as an attractive building block for the development of novel therapeutics, meriting further investigation and characterization.
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